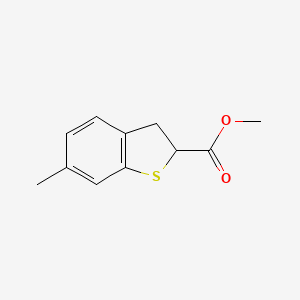![molecular formula C15H14FNO3 B7494183 [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone, also known as FMF, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. FMF is a small molecule inhibitor that targets specific proteins involved in various biological processes, including inflammation and cancer.
Mecanismo De Acción
The mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone involves the inhibition of specific proteins involved in various biological processes. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone targets the activity of proteins such as p38 MAPK, JNK, and STAT3, which are involved in inflammation and cancer. By inhibiting the activity of these proteins, [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone can prevent the progression of various diseases.
Biochemical and Physiological Effects
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been shown to have various biochemical and physiological effects. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has several advantages for lab experiments. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone is a small molecule inhibitor that can be easily synthesized and purified. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been extensively studied in vitro and in vivo, providing a wealth of information on its potential therapeutic applications. However, [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone also has limitations for lab experiments. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has not been extensively studied in clinical trials, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone. One potential direction is the development of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone in clinical trials. Another potential direction is the study of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to understand the mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone and its potential side effects. Overall, [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its applications.
Métodos De Síntesis
The synthesis of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone involves a series of chemical reactions that require expertise in organic chemistry. The method involves the reaction of 4-fluoroaniline with furan-3-carbaldehyde in the presence of morpholine and a catalyst. The resulting intermediate is then treated with acetic anhydride to yield [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone. The purity of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone can be improved by recrystallization and chromatography.
Aplicaciones Científicas De Investigación
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been extensively studied in scientific research due to its potential therapeutic applications. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been shown to inhibit the activity of several proteins involved in inflammation, cancer, and other diseases. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-13-3-1-11(2-4-13)14-9-17(6-8-20-14)15(18)12-5-7-19-10-12/h1-5,7,10,14H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXHEKHNDMBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=COC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

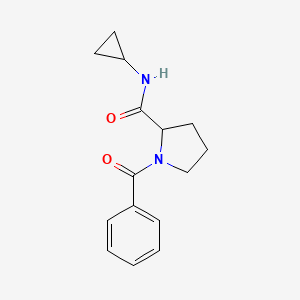
![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
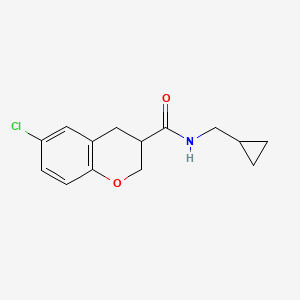
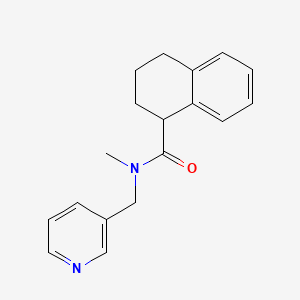
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
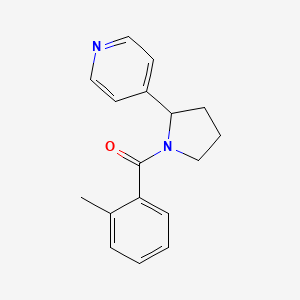
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
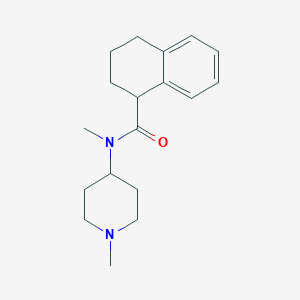
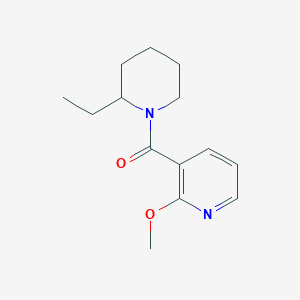
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
